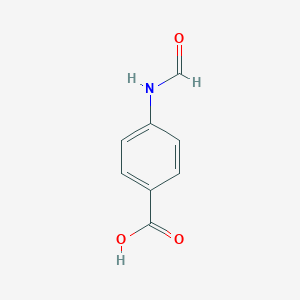

4-Formamidobenzoic acid

Overview

Description

Synthesis Analysis

4-Formamidobenzoic acid synthesis can involve direct amidation processes or cascade annulation reactions. For instance, a novel method for the direct amidation of azoles with formamides under metal-free conditions involves using tert-butyl perbenzoate (TBPB) as an oxidant. This process generates products in good yields through direct dehydrogenative cross-coupling of formamides and azoles (He et al., 2011). Another approach utilizes cobalt-catalyzed conditions to functionalize the C-H bond ortho to the amino group in anilines, using hypervalent iodine(III) as both an oxidant and a Lewis acid for synthesizing 2-aminobenzoxazoles, indicating a potential pathway for 4-Formamidobenzoic acid synthesis (Long et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-Formamidobenzoic acid reveals significant insights into its chemical behavior. Studies utilizing vibrational spectroscopy have detailed the structure of 4-Aminobenzoic acid (a related compound) highlighting the importance of protonation sites and isomeric forms, which can be extrapolated to understand the structural nuances of 4-Formamidobenzoic acid (Khuu et al., 2020).

Chemical Reactions and Properties

4-Formamidobenzoic acid engages in various chemical reactions, demonstrating its versatility. For instance, its derivatives have been explored for potential applications as ultraviolet light absorbers, showcasing its functional group reactivity and stability under different conditions (Wang et al., 2019). The compound's ability to participate in copper-catalyzed tandem C−H/N−H activation and cyclization processes to synthesize 4(3H)‐quinazolinone derivatives further illustrates its chemical reactivity and potential for creating pharmacologically relevant structures (Sun et al., 2019).

Physical Properties Analysis

The physical properties of 4-Formamidobenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. Research on the solubilities of related compounds in various solvents across a wide temperature range provides valuable data for understanding the solubility behavior of 4-Formamidobenzoic acid in different media, which is essential for its processing and formulation (Sun, Qu, & Zhao, 2010).

Chemical Properties Analysis

The chemical properties of 4-Formamidobenzoic acid, including its reactivity with various chemical reagents, potential for forming derivatives, and role in synthesis pathways, are of significant interest. The compound's involvement in oxidative Ugi reactions with molecular oxygen, for instance, showcases its reactivity and potential in synthesizing complex molecules for drug discovery and material science applications (Dong et al., 2019).

Scientific Research Applications

-

Materials Science and Pharmaceutical Applications

- Benzoic acid (BA) derivatives, including 4-Formamidobenzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

- Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .

- Using Raman spectroscopic studies and density functional theory (DFT) calculations, the high pressure behaviour of the –OH and –COOH substituted BA derivatives has been studied to understand the influence of weak, non-bonded interactions in BA derivatives .

- Results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .

-

Reference Material

-

Chemical Database

- 4-Formamidobenzoic acid is listed in chemical databases like ChemSpider . It’s used as a reference compound in chemical research and for the development of new synthetic methods .

- The molecular formula of 4-Formamidobenzoic acid is C8H7NO3 . Its average mass is 165.146 Da and its monoisotopic mass is 165.042587 Da .

-

Biosensors

- A derivative of 4-Formamidobenzoic acid, 4-aminobenzoic acid (4-ABA), has been used in the development of biosensors .

- The electropolymerization of 4-ABA on graphite electrodes (GEs) was investigated for the development of electrochemically functionalized platforms applied to the immobilization of biomolecules .

- The electrogeneration of 4-ABA was carried out in perchloric acid solutions using cyclic voltammetry (CV) and chronoamperometry (CA) techniques .

- The modified GEs were characterized in HClO4 solutions in the presence and absence of the ferricyanide/ferrocyanide redox couple (redox probe) using the CV and electrochemical impedance spectroscopy techniques .

- The poly (4-ABA) platforms were investigated for the immobilization and direct detection of purine bases (adenine and guanine), where higher values of the anodic peak current (Ip,a) were observed for the transducers electroformed using CV .

- The platforms were also evaluated for immobilization of the DD K peptide, with the antibacterial activity and biological recognition being verified using the complementary (phospholipid 1-palmitoyl-2-oleoyl phosphatidylcholine—POPC) and noncomplementary (phospholipid POPC + cholesterol) targets .

Safety And Hazards

Future Directions

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . Other future directions include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name |

4-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283150 | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formamidobenzoic acid | |

CAS RN |

28533-43-9 | |

| Record name | 28533-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

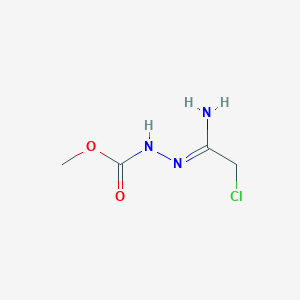

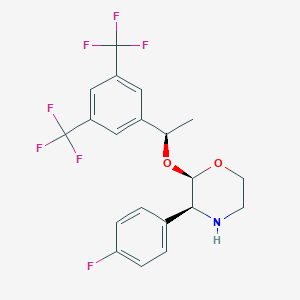

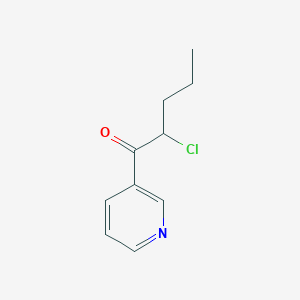

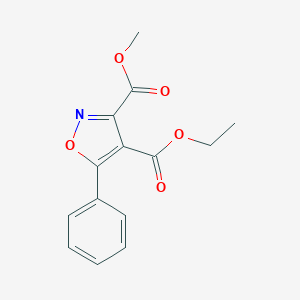

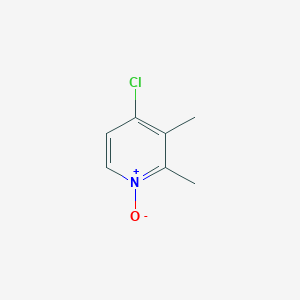

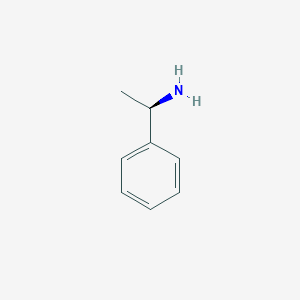

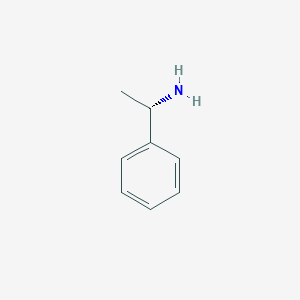

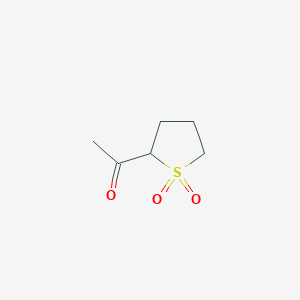

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.